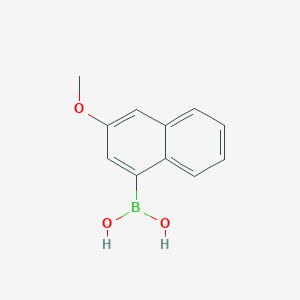

(3-Methoxynaphthalen-1-yl)boronic acid

Overview

Description

“(3-Methoxynaphthalen-1-yl)boronic acid” is a chemical compound with the molecular formula C11H11BO3 . It is used for research and development purposes .

Synthesis Analysis

The primary method for the synthesis of boronic acids like “(3-Methoxynaphthalen-1-yl)boronic acid” is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis

Boronic acids, including “(3-Methoxynaphthalen-1-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is not well developed, but there are reports of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

“(3-Methoxynaphthalen-1-yl)boronic acid” has a molecular weight of 202.02 . It has a predicted boiling point of 424.6±47.0 °C and a predicted density of 1.23±0.1 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Organic Synthesis Intermediate

“(3-Methoxynaphthalen-1-yl)boronic acid” is used as an intermediate in organic synthesis . It can be used to produce a variety of organic compounds, contributing to the development of new materials and pharmaceuticals .

Medicinal Chemistry

In the field of medicinal chemistry, “(3-Methoxynaphthalen-1-yl)boronic acid” serves as a valuable intermediate . It can be used in the synthesis of various drugs, contributing to the discovery and development of new therapeutic agents .

Sensing Applications

Boronic acids, including “(3-Methoxynaphthalen-1-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are particularly useful in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, both homogeneous assays and heterogeneous detection .

Protein Manipulation and Modification

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation, and modification . This makes “(3-Methoxynaphthalen-1-yl)boronic acid” a valuable tool in biochemistry and molecular biology .

Separation Technologies

Boronic acids, including “(3-Methoxynaphthalen-1-yl)boronic acid”, are used in separation technologies . They can interact with cis-diols, enabling the separation of complex mixtures, particularly in the field of carbohydrate chemistry and glycobiology .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their ability to form reversible covalent complexes with sugars and other polyols has been exploited in the design of a variety of therapeutic agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . Protodeboronation of boronic esters is not well developed, indicating a potential area for future research .

properties

IUPAC Name |

(3-methoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIWXMRNVBLGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631117 | |

| Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxynaphthalen-1-yl)boronic acid | |

CAS RN |

219834-94-3 | |

| Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)

![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)